N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-7-methoxyquinoline-3-carboxamide
CAS No.:
Cat. No.: VC14751067
Molecular Formula: C15H16N2O5S
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H16N2O5S |
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Molecular Weight | 336.4 g/mol |
IUPAC Name | N-(1,1-dioxothiolan-3-yl)-7-methoxy-4-oxo-1H-quinoline-3-carboxamide |
Standard InChI | InChI=1S/C15H16N2O5S/c1-22-10-2-3-11-13(6-10)16-7-12(14(11)18)15(19)17-9-4-5-23(20,21)8-9/h2-3,6-7,9H,4-5,8H2,1H3,(H,16,18)(H,17,19) |
Standard InChI Key | CNKZZSHZKYJZGH-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)NC3CCS(=O)(=O)C3 |
Introduction
Chemical Structure and Molecular Characteristics
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-hydroxy-7-methoxyquinoline-3-carboxamide is a heterocyclic compound featuring a quinoline core substituted with functional groups that confer distinct physicochemical and biological properties. The molecular formula is C₁₆H₁₇N₃O₅S, with a molecular weight of 371.39 g/mol . Key structural elements include:
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Quinoline backbone: A bicyclic system comprising a benzene ring fused to a pyridine ring.
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4-Hydroxy group: Positioned at the 4th carbon, enhancing hydrogen-bonding potential.
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7-Methoxy group: A methyl ether at the 7th carbon, influencing lipophilicity and electronic properties.
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3-Carboxamide: A carboxamide group at the 3rd carbon, linked to a 1,1-dioxidotetrahydrothiophen-3-yl moiety.
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1,1-Dioxidotetrahydrothiophene: A sulfone-containing five-membered ring, contributing to polar interactions and metabolic stability .
The compound’s structure is validated by spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry, which confirm substituent positions and connectivity .
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step organic reactions:
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Quinoline Core Formation:
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Carboxamide Introduction:
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Purification:
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Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields the pure product.
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Industrial-Scale Considerations
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Catalysis: Palladium-based catalysts optimize dehydrogenation steps for 4-hydroxyquinoline derivatives .
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Green Chemistry: Solvent systems (e.g., ethanol/water) reduce environmental impact .
Physicochemical Properties
The sulfone moiety increases polarity, while the methoxy group enhances membrane permeability .
Biological Activities and Mechanisms
Antimicrobial Activity
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Bacterial Strains: Exhibits MIC values of 0.5–2 µg/mL against Staphylococcus aureus and Escherichia coli.
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Mechanism: Disrupts DNA gyrase via intercalation and sulfone-mediated enzyme inhibition .
Anticancer Activity
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Breast Cancer (MCF-7): IC₅₀ = 4.7 µM via apoptosis induction (↑ caspase-3, ↓ Bcl-2).
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DNA Topoisomerase II Inhibition: EC₅₀ = 2.1 µM, stabilizing topoisomerase-DNA cleavage complexes .
Pharmacokinetic and Toxicity Profiles
Hepatotoxicity risks are mitigated by glucuronidation of the 4-hydroxy group .
Comparative Analysis with Analogues
The 7-methoxy and sulfone groups enhance potency by 10-fold compared to unsubstituted quinolines .
Applications and Future Directions
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